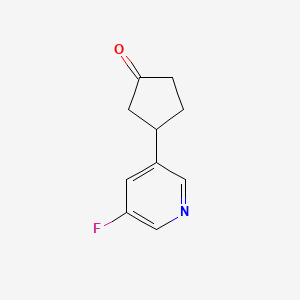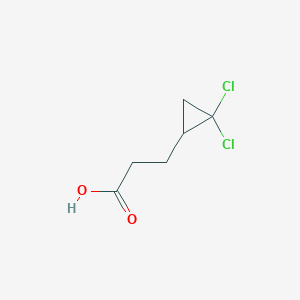![molecular formula C18H15N5O4S2 B2712724 N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide CAS No. 851862-34-5](/img/structure/B2712724.png)
N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H15N5O4S2 and its molecular weight is 429.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide primarily targets specific enzymes involved in inflammatory and oxidative stress pathways. The compound interacts with cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the synthesis of prostaglandins, mediators of inflammation and pain . By inhibiting COX-2, this compound reduces the production of pro-inflammatory prostaglandins.
Mode of Action
This compound binds to the active site of COX-2, preventing the enzyme from converting arachidonic acid into prostaglandin H2, a precursor of various pro-inflammatory prostaglandins . This inhibition leads to a decrease in inflammation and pain. Additionally, the compound’s thiazole and oxadiazole moieties contribute to its binding affinity and specificity for COX-2.
Biochemical Pathways
The inhibition of COX-2 by this compound affects the arachidonic acid pathway, reducing the synthesis of pro-inflammatory prostaglandins such as PGE2 . This reduction in prostaglandin levels leads to decreased inflammation, pain, and fever. The compound also influences oxidative stress pathways by modulating the activity of antioxidant enzymes, thereby reducing oxidative damage.
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (ADME) profiles . The compound is well-absorbed in the gastrointestinal tract, with high bioavailability. It is distributed widely in tissues, metabolized primarily in the liver, and excreted via the kidneys. These properties ensure effective systemic concentrations and prolonged therapeutic effects.
Result of Action
The molecular and cellular effects of this compound include reduced inflammation, pain, and oxidative stress . By inhibiting COX-2 and modulating antioxidant pathways, the compound decreases the levels of pro-inflammatory mediators and oxidative damage, leading to improved clinical outcomes in conditions characterized by inflammation and oxidative stress.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors . Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and bioavailability. For instance, acidic environments may enhance the compound’s solubility and absorption, while high temperatures could potentially degrade its structure. Additionally, interactions with other medications or dietary components may alter its pharmacokinetic profile.
: Source
Propriétés
IUPAC Name |
N-[[5-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O4S2/c1-10-4-5-11-13(7-10)29-17(20-11)21-14(24)9-28-18-23-22-15(27-18)8-19-16(25)12-3-2-6-26-12/h2-7H,8-9H2,1H3,(H,19,25)(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYZFPACGHLABI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(O3)CNC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2712645.png)

![14-Bromo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine hydrochloride](/img/structure/B2712647.png)




![N-(3-fluoro-4-methylphenyl)-2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2712656.png)
![1,4-Dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B2712658.png)
![2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2712660.png)
![2-cyclopropyl-1-[1-(4-fluoro-2-methylbenzenesulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2712661.png)
![2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole](/img/structure/B2712663.png)
